Silatecan
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Overview
Description
- Silatecan (also known as AR-67 or DB 67) is a synthetic derivative of camptothecin, a natural alkaloid isolated from the Chinese tree Camptotheca acuminata.
- This compound exhibits improved stability and lipophilicity compared to its parent compound, camptothecin.
- Its chemical structure consists of a camptothecin core with a tert-butyldimethylsilyl group at position 7, enhancing its pharmacological properties .
Preparation Methods
- Silatecan can be synthesized through chemical modifications of camptothecin.
- One common synthetic route involves introducing the tert-butyldimethylsilyl group at position 7 of camptothecin.
- Industrial production methods may vary, but the key step is the silylation reaction to obtain this compound.
Chemical Reactions Analysis
- Silatecan inhibits DNA topoisomerase I (TOP1), an enzyme involved in DNA replication and transcription.
- It induces DNA damage by trapping the TOP1-DNA complex, leading to single-strand breaks.
- Common reagents and conditions for its synthesis include silylating agents and organic solvents.
Scientific Research Applications
Antitumor Activity: Silatecan has demonstrated antitumor effects in preclinical studies, making it a potential candidate for cancer therapy.
Radiosensitization: It enhances the sensitivity of cancer cells to radiation treatment, improving therapeutic outcomes.
Mechanism of Action
- Silatecan’s primary mechanism of action involves inhibiting TOP1.
- By preventing DNA religation during replication, it generates DNA breaks and interferes with cell division.
- Molecular targets include the TOP1-DNA complex, which leads to apoptosis in cancer cells.
Comparison with Similar Compounds
- Silatecan stands out due to its improved stability and lipophilicity compared to camptothecin.
- Similar compounds include irinotecan and topotecan, both of which are also TOP1 inhibitors used in cancer treatment.
Properties
CAS No. |
220913-32-6 |
---|---|
Molecular Formula |
C26H30N2O5Si |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(19S)-10-[tert-butyl(dimethyl)silyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C26H30N2O5Si/c1-7-26(32)18-11-20-21-16(12-28(20)23(30)17(18)13-33-24(26)31)22(34(5,6)25(2,3)4)15-10-14(29)8-9-19(15)27-21/h8-11,29,32H,7,12-13H2,1-6H3/t26-/m0/s1 |
InChI Key |
XUSKJHCMMWAAHV-SANMLTNESA-N |
SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O |
Appearance |
white solid powder |
Key on ui other cas no. |
220913-32-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)- dione, 11-((1,1-dimethylethyl)dimethylsilyl)-4-ethyl-4,9- dihydroxy-, (4S)- 7-t-butyldimethylsilyl-10-hydroxycamptothecin 7-tert-butyldimethylsilyl-10-hydroxycamptothecin AR 67 cpd AR-67 cpd DB 67 DB-67 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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